6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is fused with various substituents, making it a versatile scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . This reaction is catalyzed by trifluoracetic acid, leading to the formation of the pyrazolopyridine core. Subsequent structural modifications, such as reductive desulfurization, hydrolysis of esters, and Suzuki coupling with aryl boronic acids, can be performed to introduce various substituents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the pyrazolopyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-d]pyrimidin-7-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are used in medicinal chemistry.
Uniqueness
6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H28N4O2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-(4-ethoxyphenyl)-N-pentyl-3-phenyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H28N4O2/c1-3-5-9-16-27-26(31)21-17-22(18-12-14-20(15-13-18)32-4-2)28-25-23(21)24(29-30-25)19-10-7-6-8-11-19/h6-8,10-15,17H,3-5,9,16H2,1-2H3,(H,27,31)(H,28,29,30) |
InChI Key |
IPXVGSFTYBPEGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1=CC(=NC2=NNC(=C12)C3=CC=CC=C3)C4=CC=C(C=C4)OCC |
Origin of Product |
United States |
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